molecular formula C15H15NO B3164797 5-(4-Methoxyphenyl)indoline CAS No. 893735-37-0

5-(4-Methoxyphenyl)indoline

Cat. No. B3164797
CAS RN: 893735-37-0
M. Wt: 225.28 g/mol
InChI Key: DPHXAGGSJFTDKZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)indoline, also known as MPI, is a chemical compound that has recently become a topic of interest in several fields of research and industry. It has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol .


Synthesis Analysis

Indoline can be synthesized in various ways . For instance, 5-[2-(4-Methoxyphenyl)ethenyl]indolines were obtained from 5-formyl-1-methyl- or 5-forrayl-1-benzylindolines by the Witting reaction with 4-methoxybenzylidenetriphenylphosphorane . Their dehydrogenation led to the formation of the corresponding compounds of the indole series .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)indoline has been analyzed using density functional theory (DFT) methods . The optimized geometry, bonding features, and atomic charges have been derived using the B3LYP method with the 6-31G basis set .


Chemical Reactions Analysis

Several indole and imidazole derivatives inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .


Physical And Chemical Properties Analysis

5-(4-Methoxyphenyl)indoline is a crystalline colorless compound with specific odors . It has aromatic properties due to the excessive π-electrons delocalization .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

5-(4-methoxyphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHXAGGSJFTDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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